N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps, including the introduction of the fluorophenyl and sulfamoyl groups. One common method involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide. This intermediate is then reacted with 4-aminophenylacetic acid to introduce the acetamide group. Finally, the methylphenylsulfanyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives .
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and sulfamoyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both fluorophenyl and sulfamoyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, specificity, or potency in its applications .
Properties
Molecular Formula |
C21H19FN2O3S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C21H19FN2O3S2/c1-15-2-10-19(11-3-15)28-14-21(25)23-17-8-12-20(13-9-17)29(26,27)24-18-6-4-16(22)5-7-18/h2-13,24H,14H2,1H3,(H,23,25) |
InChI Key |
KNCIKEMRCFMVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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